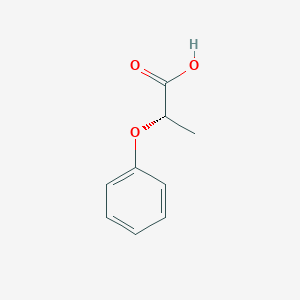

(S)-2-Phenoxypropionic acid

説明

Contextualizing the Chiral Significance of Phenoxypropionic Acids

Chirality is a critical concept in the study of phenoxypropionic acids, as the biological activity of these compounds is often enantiomer-specific. This means that one enantiomer can have a desired effect, while the other may be inactive or even exhibit different, sometimes undesirable, properties. acs.org

In the context of herbicidal activity, it is typically the (R)-enantiomers of phenoxypropionic acid derivatives that are biologically active against weeds. acs.orgdss.go.th The (S)-enantiomers, in contrast, are often considered inactive or possess significantly lower herbicidal efficacy. acs.org This enantioselectivity is due to the specific interactions with chiral biological molecules, such as enzymes, within the target organisms. acs.org The differential activity between enantiomers has prompted research into the production of single-enantiomer products to reduce the application of unnecessary chemicals into the environment. acs.org

The study of enantioselective degradation is also a key area of research. For instance, in some environments, one enantiomer of a phenoxypropionic acid herbicide may be degraded more rapidly than the other. rsc.org Research has shown that during the aerobic biodegradation of (RS)-2-phenoxypropanoic acid with activated sludge, the (R)-enantiomer was degraded before the (S)-enantiomer. oup.com

Overview of Research Domains Pertaining to (S)-2-Phenoxypropionic Acid

Academic research on this compound spans several key areas, primarily driven by its relationship to its more biologically active (R)-enantiomer and its utility as a chiral building block.

Herbicidal Research: A significant body of research focuses on phenoxypropionic acids as a class of herbicides. tandfonline.comoup.comtandfonline.comjst.go.jp While the (R)-enantiomer is the active herbicide, the synthesis and resolution of the racemic mixture, which includes this compound, are crucial steps. nih.govresearchgate.net Studies have explored the synthesis of various derivatives of phenoxypropionic acid to enhance herbicidal activity against specific weeds. tandfonline.comoup.comtandfonline.com

Asymmetric Synthesis and Chiral Resolution: this compound is a subject of interest in the field of asymmetric synthesis. It can be used as a chiral resolving agent for amines. researchgate.net Furthermore, significant research has been dedicated to developing efficient methods for separating the (R) and (S) enantiomers of phenoxypropionic acids. Techniques such as enzymatic resolution using lipases have been investigated to produce enantiomerically pure compounds. nih.gov For example, the enantioselective resolution of (R,S)-2-Phenoxy-propionic acid methyl ester has been achieved using immobilized lipase (B570770) from Aspergillus oryzae. nih.gov

Biotransformation and Biodegradation Studies: The microbial transformation of phenoxypropionic acids is another active area of research. Studies have investigated the biodegradation of racemic mixtures of these compounds in various environments, such as soil and water. dss.go.thrsc.orgoup.com For instance, research has shown that the presence and position of chlorine atoms on the aromatic ring of 2-phenoxypropanoic acids can influence which enantiomer is preferentially biodegraded. oup.com

Chemical Synthesis and Derivatization: Researchers have explored various synthetic routes to this compound and its derivatives. researchgate.netcolab.wsgoogle.com These studies often aim to develop more efficient and environmentally friendly synthesis methods. researchgate.net Additionally, the derivatization of 2-phenoxypropionic acid has been investigated to create compounds with potential applications beyond herbicides.

Interactive Data Table: Research Applications of Phenoxypropionic Acid Enantiomers

| Enantiomer | Primary Research Focus | Key Findings |

| (R)-2-Phenoxypropionic acid | Herbicidal Activity | The biologically active enantiomer in many commercial herbicides. acs.orgdss.go.th |

| Precursor for Agrochemicals | Key intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. researchgate.net | |

| Biotransformation | Can be hydroxylated by microbes like Beauveria bassiana to produce other useful compounds. researchgate.net | |

| This compound | Chiral Resolution | Used as a resolving agent for the separation of other chiral compounds. researchgate.net |

| Biodegradation Studies | Exhibits different degradation rates compared to the (R)-enantiomer in certain environments. rsc.orgoup.com | |

| Enantioselective Synthesis | Studied in the context of developing methods for producing single-enantiomer products. |

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354540 | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-23-8 | |

| Record name | (-)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-phenoxy-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Methodologies for S 2 Phenoxypropionic Acid

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides a powerful toolkit for the preparation of enantiomerically enriched molecules. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Strategies in Enantioselective Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org This strategy has been effectively applied to the synthesis of chiral carboxylic acids. The general principle involves attaching a chiral auxiliary to an achiral or racemic carboxylic acid precursor, inducing diastereoselectivity in a key bond-forming step, and then removing the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Several types of chiral auxiliaries have been developed and utilized in asymmetric synthesis, including oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org For instance, oxazolidinones can be acylated with a propionyl group, and subsequent enolization and reaction with an electrophile occur with high diastereoselectivity, governed by the steric bulk of the auxiliary. wikipedia.org Similarly, pseudoephedrine can be converted to an amide, and its α-proton can be selectively removed to form an enolate that reacts with high facial selectivity. wikipedia.org The choice of auxiliary and reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing stereoselectivity. numberanalytics.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Feature | Typical Application |

|---|---|---|

| Oxazolidinones | Forms a chiral amide | Stereoselective aldol (B89426) reactions and alkylations |

| Pseudoephedrine | Forms a chiral amide | Diastereoselective alkylation of enolates |

| trans-2-Phenylcyclohexanol | Forms a chiral ester | Asymmetric ene reactions |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Forms a chiral ether or ester | Asymmetric synthesis of cyclic terpenes |

| Camphorsultam | Forms a chiral amide | Various asymmetric transformations |

Stereoselective Transformations for Chiral Induction

Etherification Reactions with Chiral Precursors

A common and direct approach to synthesizing (S)-2-phenoxypropionic acid involves the stereospecific etherification of a chiral precursor. One widely reported method is the alkylation of phenol (B47542) with (S)-2-chloropropionic acid under alkaline conditions. This reaction typically proceeds via an SN2 mechanism, where the phenoxide ion attacks the chiral center of the (S)-2-chloropropionic acid. This process results in an inversion of configuration at the chiral carbon, yielding the desired (R)-2-phenoxypropionic acid. To obtain the (S)-enantiomer, one would start with (R)-2-chloropropionic acid. The use of a base like sodium hydroxide (B78521) is common, and reaction conditions are optimized to maximize conversion while minimizing racemization.

Halogenation and Hydroxylation Pathways

More complex, multi-step pathways involving stereoselective halogenation and hydroxylation can also be employed to generate chiral 2-phenoxypropionic acid. One documented route involves the halogenation of 2-phenoxypropionic acid, followed by a hydroxylation step. For instance, regioselective bromination can occur at the para position of the phenyl ring. Subsequent steps would then be necessary to introduce the final functionality. Stereochemical control in such reactions is critical and can be achieved through various means, including substrate control or the use of chiral reagents and catalysts. nih.gov For example, the stereoselective opening of epoxides with halide ions is a known method for introducing halogen-bearing stereocenters. nih.gov

Biocatalytic Pathways for Enantiomeric Enrichment and Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of enantio- and regioselectivity.

Enzyme-Catalyzed Deracemization and Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are a common class of enzymes used for this purpose in the resolution of carboxylic acids and their esters. researchgate.netsigmaaldrich.com

For 2-phenoxypropionic acid, lipases such as those from Candida antarctica and Aspergillus oryzae have been employed to resolve racemic mixtures. researchgate.netnih.gov The resolution can be achieved through enantioselective esterification of the racemic acid or enantioselective hydrolysis of the corresponding racemic ester. researchgate.netsigmaaldrich.com For example, in the presence of an alcohol, a lipase (B570770) may preferentially esterify the (R)-enantiomer, allowing for the separation of the (R)-ester and the unreacted (S)-acid. researchgate.net The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value).

Deracemization is an even more efficient process where the unwanted enantiomer is converted into the desired one, theoretically allowing for a 100% yield of the target enantiomer. An enzyme system from Nocardia diaphanozonaria has been shown to catalyze the deracemization of α-substituted carboxylic acids, including 2-phenoxypropanoic acid derivatives. acs.orgpu-toyama.ac.jp This process involves the inversion of the chirality of one enantiomer. acs.org

Table 2: Enzyme-Based Methods for this compound Synthesis

| Method | Enzyme Source | Principle | Key Finding | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Aspergillus oryzae WZ007 Lipase | Enantioselective hydrolysis of racemic 2-phenoxypropionic acid methyl ester. | Achieved an enantiomeric excess (e.e.s) of 99.5% for the (S)-acid at a conversion rate of 50.8%. | nih.gov |

| Kinetic Resolution | Candida antarctica Lipase B (Novozym 435) | Enantioselective esterification of racemic 2-phenoxypropionic acid. | The enzyme preferentially catalyzes the esterification of the (R)-enantiomer. | researchgate.net |

| Deracemization | Nocardia diaphanozonaria JCM 3208 | Catalyzes the inversion of chirality of α-substituted carboxylic acids. | Demonstrates a novel deracemization reaction for 2-phenoxypropanoic acid derivatives. | acs.orgpu-toyama.ac.jp |

| Kinetic Resolution | Candida cylindracea Lipase | Solvent-dependent enantioselective esterification. | Polar solvents like acetonitrile (B52724) favor the (R)-enantiomer, while non-polar solvents can reverse selectivity. |

Microbial Biotransformations in Chiral Acid Production

The production of enantiomerically pure this compound through microbial biotransformations represents a significant advancement over classical chemical resolution methods. These biocatalytic approaches offer high selectivity, operate under mild reaction conditions, and reduce the environmental impact associated with traditional synthesis. Key methodologies include the kinetic resolution of racemates via stereoselective hydrolysis or esterification, and the enantioselective hydrolysis of nitrile precursors.

Microbial enzymes, particularly lipases, esterases, and nitrile-converting enzymes, are central to these processes. They can differentiate between the enantiomers of a racemic substrate, selectively converting one and leaving the other in an enriched, optically pure form.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of two enantiomers with an enzyme. This can be achieved through the hydrolysis of a racemic ester or the esterification of a racemic acid.

Hydrolysis of Racemic Esters: In this approach, a racemic ester of 2-phenoxypropionic acid is exposed to a microbial lipase or esterase. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding acid, while the other ester enantiomer remains largely unreacted. For instance, yeast lipase from Candida cylindracea has been shown to be highly stereospecific in the hydrolysis of simple esters of racemic 2-(p-chlorophenoxy)propionic acid, a related derivative. google.com This principle is applicable to 2-phenoxypropionic acid itself, allowing for the separation of the enantiomers.

Esterification of Racemic Acids: Conversely, a racemic mixture of 2-phenoxypropionic acid can be resolved through enantioselective esterification in an organic solvent. Lipases are particularly effective in non-aqueous media. Research has demonstrated the use of Candida antarctica lipase B (CALB), often immobilized as Novozyme 435, for this purpose. researchgate.net The enzyme preferentially catalyzes the esterification of the (R)-enantiomer, which allows for the subsequent separation of the unreacted this compound in high enantiomeric excess. researchgate.net The enantioselectivity of this process can be influenced by factors such as the choice of solvent and the acyl-donor (alcohol).

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Phenoxypropionic Acid This table is interactive. Users can sort and filter the data as needed.

| Enzyme Source | Biotransformation Type | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (Novozyme 435) | Enantioselective Esterification | Racemic 2-Phenoxypropionic acid | (R)-2-Phenoxypropionic acid butyl ester | The (R)-enantiomer is preferentially esterified, leaving this compound enantiomerically enriched. | researchgate.net |

| Candida cylindracea | Stereospecific Hydrolysis | Racemic 2-(p-chlorophenoxy)propionic acid ester | (R)-2-(p-chlorophenoxy)propionic acid | Demonstrates high stereospecificity for a structurally related herbicide precursor. | google.com |

Stereoselective Hydrolysis of Nitrile and Amide Precursors

An alternative and highly effective route involves the use of nitrile- and amide-hydrolyzing enzymes. The biotransformation can proceed via two enzymatic steps: a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by a stereoselective amidase to the carboxylic acid. thieme-connect.de

Research using Brevibacterium imperiale B222 has identified a non-stereoselective nitrile hydratase and a highly stereoselective (R)-amidase. researchgate.net When racemic 2-phenoxypropionitrile is used as a substrate, it is first converted to racemic 2-phenoxypropionamide. The amidase then selectively hydrolyzes the (R)-amide to (R)-2-Phenoxypropionic acid, leaving the (S)-amide unreacted. This (S)-amide can then be separated and hydrolyzed chemically to yield the desired (S)-acid.

In other microbial systems, such as those involving Rhodococcus species, a stereoselective nitrile hydratase or a combination of a non-selective nitrile hydratase and a stereoselective amidase can achieve the desired resolution, producing optically active acids with high enantiomeric excess (>95% ee). thieme-connect.de

Table 2: Microbial Hydrolysis of 2-Aryloxypropionitrile Derivatives This table is interactive. Users can sort and filter the data as needed.

| Microorganism | Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Brevibacterium imperiale B222 | Nitrile hydratase & (R)-amidase | (R,S)-2-Phenoxypropionitrile | (R)-2-Phenoxypropionic acid & (S)-2-Phenoxypropionamide | High selectivity observed | researchgate.net |

| Rhodococcus sp. | Nitrile hydratase / Amidase | Racemic 2-arylpropionitriles | (R)-amides and (S)-carboxylic acids | >95% ee | thieme-connect.de |

Deracemization

A more advanced biotransformation is deracemization, which converts a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. An enzyme system from the microorganism Nocardia diaphanozonaria JCM 3208 has been shown to catalyze the inversion of chirality of various α-substituted carboxylic acids, including 2-phenoxypropanoic acid. acs.org This novel process directly converts the unwanted (R)-enantiomer into the desired (S)-enantiomer, representing a highly efficient method for producing the chiral acid. acs.org

Advanced Stereochemical Characterization and Analytical Techniques

Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration

Spectroscopic techniques are powerful, non-destructive tools for the stereochemical investigation of chiral compounds like (S)-2-Phenoxypropionic acid. They offer detailed insights into enantiomeric composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for each enantiomer. A more recent and sophisticated approach involves the use of prochiral molecules, which offer a unique method for determining enantiomeric excess (ee). mdpi.comgrafiati.com This technique does not rely on the formation of stable diastereomers but rather on the dynamic interactions within a chiral environment. mdpi.comgrafiati.com

The determination of enantiomeric excess for 2-phenoxypropionic acid (PPA) has been successfully demonstrated using small, achiral molecules that possess prochiral protons, known as prochiral solvating agents (pro-CSAs). researchgate.netnih.gov These molecules interact with the chiral analyte through non-covalent forces, such as acid-base interactions. researchgate.netacs.org In the presence of a non-racemic mixture of a chiral analyte like PPA, the prochiral protons of the pro-CSA become diastereotopic, resulting in a splitting of their corresponding NMR signal. mdpi.comresearchgate.net

A notable example is the use of benzylamine (B48309) (BA) as a pro-CSA for PPA. researchgate.netacs.org The interaction between the amine group of BA and the carboxylic acid group of PPA forms a complex. acs.org In a solution containing an excess of one PPA enantiomer, the benzylic CH₂ protons of BA give rise to a split signal in the ¹H-NMR spectrum. mdpi.com This splitting is directly proportional to the enantiomeric excess of the PPA, allowing for quantitative measurement. mdpi.comresearchgate.net This phenomenon is particularly effective when a phenoxy group is present at the α-position of the carboxylic acid, as in PPA, which appears to be critical for the efficient intermolecular transfer of magnetic anisotropy that leads to observable signal splitting. nih.govacs.org

Table 1: NMR Signal Splitting of Prochiral Amines with 2-Phenoxypropionic Acid (PPA)

| Prochiral Amine (pro-CSA) | Interaction Type | Reporter Group | Observation | Reference(s) |

| Benzylamine (BA) | Acid-Base Interaction | Benzylic CH₂ protons | Clear splitting of ¹H-NMR signals dependent on the ee of PPA at room temperature. | mdpi.comresearchgate.netacs.org |

| 1-Aminopropane | Acid-Base Interaction | Protons adjacent to N | Exhibits ee-dependent splitting of ¹H-NMR signals with PPA. | mdpi.comresearchgate.net |

| Piperidine | Acid-Base Interaction | Protons adjacent to N | Shows clear ee-dependent splitting of ¹H-NMR signals with PPA. | mdpi.comresearchgate.net |

A more intricate method for determining the enantiomeric excess of 2-phenoxypropionic acid involves its use as a chiral guest co-ligand in a coordination complex. acs.orgchemrxiv.org Research has shown that a salen-like prochiral ligand (L) can form a dinuclear complex with zinc (Zn²⁺) and an exchangeable co-ligand (C), such as acetate (B1210297). acs.orgchemrxiv.org When chiral 2-phenoxypropionic acid is introduced, it can dynamically exchange with the acetate co-ligand. acs.org

This guest exchange within the coordination complex induces a transfer of chiral information to the prochiral ligand L. acs.org Consequently, the ¹H-NMR spectrum exhibits a symmetrical splitting of the resonances from the prochiral protons on ligand L (specifically, a benzylic CH₂ group). chemrxiv.org The magnitude of this signal splitting (Δδ) demonstrates a linear relationship with the enantiomeric excess of the added 2-phenoxypropionic acid. acs.orgchemrxiv.org A key advantage of this coordination complex-based system is its high stability; the NMR signals remain split even in dilute solutions because the chiral guest does not readily dissociate. acs.orgchemrxiv.org This method represents the first example of pro-CSA activity based on guest exchange involving coordination bonds. acs.org

Chiral Discrimination by Prochiral Molecules

Circular Dichroism (CD) Spectroscopy in Chiroptical Analysis

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary technique for determining the absolute configuration of chiral molecules. nih.gov For a molecule like this compound, which contains a chromophore in proximity to its stereocenter, CD spectroscopy can provide a unique spectral signature.

The absolute configuration of 2-aryloxypropionic acids, including 2-phenoxypropionic acid, has been reliably established using chiroptical probes. unibas.it One effective approach involves the chemical derivatization of the carboxylic acid with a specially designed biphenyl (B1667301) probe, such as a 4,4'-disubstituted biphenylazepine. unibas.it The formation of an amide bond between the acid and the probe creates a new molecule where the chiral center can induce a preferred twist (either P or M) in the biphenyl system. This induced axial chirality results in a characteristic CD signal, known as a Cotton effect, in the region of the biphenyl chromophore's absorption. unibas.it The sign of this diagnostic CD signal is directly correlated to the absolute configuration of the original acid. unibas.it For instance, amides derived from (S)-configured acids consistently produce a specific biphenyl twist, leading to a predictable CD spectrum, thus allowing for unambiguous assignment of the (S) configuration. unibas.it

In other studies, solutions containing tetraphenylporphine (TPP) and 2-phenoxypropionic acid were found to exhibit a weak, mono-signated CD spectrum upon cooling, suggesting that the chiral guest binding causes a minor distortion in the macrocyclic structure of the porphyrin. mdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Chiral Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure, functional groups, and conformational properties of this compound. nih.govresearchgate.net These experimental methods are often paired with computational approaches, such as Density Functional Theory (DFT), to achieve a more comprehensive analysis of the vibrational modes. nih.govresearchgate.net

A detailed study of 2-phenoxypropionic acid combined experimental FT-IR and FT-Raman spectra with DFT calculations to perform a normal coordinate analysis. nih.gov This approach allowed for the assignment of specific vibrational frequencies to the corresponding motions of the atoms within the molecule. nih.govresearchgate.net Potential energy surface (PES) scans were used to determine the most stable molecular geometry, which is crucial for understanding its conformational preferences. nih.govresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis was employed to investigate the stability of the molecule arising from hyperconjugative interactions. nih.govresearchgate.net Such computational studies provide insights into charge distribution and chemical reactivity, complementing the experimental vibrational data. nih.gov

Table 2: Selected Vibrational Frequencies and Assignments for 2-Phenoxypropionic Acid

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

| 3068 | 3069 | C-H stretch (aromatic) |

| 2988 | 2990 | C-H asymmetric stretch (methyl) |

| 1726 | 1725 | C=O stretch (carboxyl) |

| 1597 | 1599 | C-C stretch (aromatic) |

| 1240 | 1241 | Asymmetric C-O-C stretch |

| 1076 | 1078 | Symmetric C-O-C stretch |

| 754 | 756 | C-H out-of-plane bend |

| Data derived from DFT calculations and experimental spectra as reported in literature. nih.gov |

Chromatographic Separation Techniques for Enantiomers

The separation of enantiomers is a critical step in the analysis and preparation of pure chiral compounds. For 2-phenoxypropionic acid, various chromatographic techniques have been developed that leverage chiral recognition mechanisms to resolve its (R) and (S) forms. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and versatile method. csfarmacie.cz

Different classes of CSPs have proven effective for the enantioseparation of 2-phenoxypropionic acid. Protein-based columns, such as those with immobilized α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA), separate enantiomers based on differential binding affinities. hplc.eu The retention and enantioselectivity on these columns can be fine-tuned by adjusting the mobile phase pH, as this alters the ionization state of both the acidic analyte and the protein, thereby influencing the electrostatic and hydrophobic interactions. hplc.eu

Polysaccharide-based CSPs, which are derivatives of cellulose (B213188) or amylose, are also widely used. researchgate.net Macrocyclic antibiotic-based CSPs, such as those using vancomycin (B549263) or teicoplanin, offer another powerful option for separating acidic compounds like 2-phenoxypropionic acid due to their complex structures that allow for multiple simultaneous chiral interactions. mdpi.commdpi.com

In addition to HPLC, Capillary Electrochromatography (CEC) has been employed for the high-resolution separation of 2-aryloxypropionic acids. nih.gov CEC combines the selectivity of HPLC with the high efficiency of capillary electrophoresis, using monolithic columns with a chiral selector chemically bonded to the porous support. nih.gov For instance, a monolithic stationary phase functionalized with (+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride has been successfully used for the enantiodiscrimination of 2-phenoxypropionic acid. nih.gov

Table 3: Chromatographic Methods for Enantioseparation of 2-Phenoxypropionic Acid

| Technique | Chiral Selector / Stationary Phase | Mobile Phase Example | Key Finding | Reference(s) |

| HPLC | α1-acid glycoprotein (AGP) | Isopropanol in phosphate (B84403) buffer (pH 5-7) | Enantioselectivity is highly dependent on mobile phase pH. | hplc.eu |

| HPLC | Polysaccharide-based (e.g., Lux Cellulose-1) | Acetonitrile (B52724) with 0.1% formic acid | Effective separation under polar organic conditions. | researchgate.net |

| HPLC | Vancomycin (antibiotic) | Phosphate buffer / 2-propanol | Can be used as a chiral mobile phase additive or as a CSP. | mdpi.commdpi.com |

| CEC | (+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride on a monolith | Acetonitrile-methanol with triethylamine (B128534) and acetic acid | Provides high-resolution enantioseparation. | nih.gov |

| CD-EKC | Heptakis (2,3,6-tri-methyl)-β-cyclodextrin (TM-β-CD) | Phosphate buffer (pH 7.0) | Simultaneous separation of six phenoxy acid herbicides. | mdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The development of a robust and reliable HPLC method for this compound is essential for quality control and for monitoring enantioselective reactions. researchgate.netresearchgate.net

Method development for the chiral separation of 2-phenoxypropionic acid often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. researchgate.netbgb-analytik.com For instance, an immobilized cellulose-based CSP, Chiralpak IB, which is a 3,5-dimethylphenylcarbamate derivative of cellulose, has been successfully used. researchgate.net Another approach involves using glycopeptide-based CSPs, like those with teicoplanin as the chiral selector. researchgate.netresearchgate.net Additionally, a dalbavancin-based CSP has shown improved enantioselectivity towards carboxylic acids like 2-phenoxypropionic acid. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. Typical mobile phases consist of a mixture of a non-polar solvent, such as n-hexane or n-heptane, and a polar modifier, like 2-propanol or ethanol. researchgate.netwiley.com An acidic additive, such as trifluoroacetic acid (TFA), is often included to improve peak shape and resolution for acidic analytes. researchgate.net The pH of the mobile phase can also be adjusted to control the retention and enantioselectivity, particularly when using protein-based columns like a CHIRAL-AGP column. hplc.eu

Validation of the developed chiral HPLC method is performed to ensure its suitability for its intended purpose. chromatographyonline.comresearchgate.netscirp.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netscirp.org Specificity is demonstrated by the baseline resolution of the enantiomers from each other and from any impurities. Linearity is assessed by analyzing a series of solutions with varying concentrations of the enantiomers. Accuracy is determined by comparing the measured concentrations to the known true concentrations, often through recovery studies. Precision is evaluated by analyzing multiple preparations of the same sample to assess the repeatability and intermediate precision of the method.

A summary of exemplary chiral HPLC conditions for 2-phenoxypropionic acid is provided in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak IB (immobilized cellulose derivative) researchgate.net | Teicoplanin-based CSP researchgate.netresearchgate.net | Dalbavancin-based CSP nih.gov |

| Mobile Phase | n-hexane/2-propanol/trifluoroacetic acid (87:13:0.5 v/v/v) researchgate.net | Not specified | Not specified |

| Flow Rate | Not specified | Not specified | Not specified |

| Detection | UV researchgate.net | Not specified | Not specified |

| Resolution (α) | Baseline separation achieved researchgate.net | Baseline resolution achieved researchgate.netresearchgate.net | Good enantioseparation nih.gov |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as an unambiguous method for the determination of the absolute configuration of chiral molecules, provided that suitable single crystals can be obtained. wiley.comresearchgate.net This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule.

For 2-phenoxypropionic acid, X-ray crystallography has been utilized to confirm its stereochemical assignment. scispace.comresearchgate.netresearchgate.net The process involves growing a single crystal of an enantiomerically pure sample or a salt complex of the acid with another chiral molecule. researchgate.netresearchgate.net For example, the crystal structure of a salt complex between (R)-2-Phenoxypropionic acid and (S)-alanine has been determined. researchgate.net In another instance, the crystal structure of erythro-3-hydroxy-3-(4-methoxyphenyl)-2-phenoxypropanoic acid, a derivative, was determined to assign its steric configuration. scispace.com

The crystallographic data obtained includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the final R-value, which indicates the goodness of fit between the experimental data and the final structural model. scispace.com The analysis of the crystal structure provides definitive proof of the spatial arrangement of the atoms, confirming the (S) or (R) configuration at the chiral center. researchgate.net Quasi-racemic crystallography, where a crystal is formed from a nearly equimolar mixture of two similar but enantiomerically related molecules, has also been employed as a strategy to determine absolute configurations. wiley.com

Below is a table summarizing key aspects of a crystallographic study on a derivative of 2-phenoxypropionic acid.

| Parameter | Value (for erythro-3-hydroxy-3-(4-methoxyphenyl)-2-phenoxypropanoic acid) scispace.com |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 9.785(1) Å, b = 13.369(2) Å, c = 5.768(1) Å |

| α = 101.74(1)°, β = 92.43(1)°, γ = 102.77(1)° | |

| Volume (V) | 717.4(1) ų |

| Molecules per unit cell (Z) | 2 |

| Final R-value | 0.035 |

Optical Rotation Measurements in Stereochemical Elucidation

Optical rotation is a fundamental property of chiral substances and is a widely used technique for their characterization. numberanalytics.com It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer. numberanalytics.com The (S)-enantiomer of 2-Phenoxypropionic acid will rotate the plane of polarized light in one direction, while the (R)-enantiomer will rotate it by an equal amount in the opposite direction.

The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation, α, using the formula: [α] = α / (l × c), where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration of the solution in g/mL. numberanalytics.com The measurement is typically performed at a specific temperature and wavelength of light, most commonly the sodium D-line (589 nm). google.com

For this compound, the sign of the optical rotation is used to distinguish it from its (R)-enantiomer. The (R) enantiomers of 2-phenoxypropanoic acid derivatives generally exhibit positive specific rotations. oup.com The absolute configuration of chiral 2-aryloxypropionic acids can be reliably determined through optical rotation measurements, sometimes in conjunction with chiroptical probes. researchgate.netmdpi.com

The table below presents an example of a reported optical rotation value for a derivative of 2-phenoxypropionic acid.

| Compound | Specific Rotation [α] | Conditions |

| D-2-(2-methylphenoxy)propionic acid | +18.3° | c=10, CHCl₃, 22°C google.com |

| D-2-(2,4-dichlorophenoxy)propionic acid | +35.5° | c=1, acetone, 22°C google.com |

Molecular Level Biological Interactions and Mechanistic Studies Non Human Systems

Enzyme Inhibition and Modulation Investigations

(S)-2-Phenoxypropionic acid and its structural analogs, known as aryloxyphenoxypropionates (AOPPs), are recognized for their ability to interact with and modulate the activity of several crucial enzymes.

Research has identified several enzyme complexes as targets for compounds containing the 2-phenoxypropionic acid moiety. While the (R)-enantiomers are typically associated with herbicidal activity through the inhibition of Acetyl-CoA Carboxylase (ACCase), the broader class of phenoxypropionic acids has been shown to interact with other key metabolic enzymes. nih.gov

Pyruvate Dehydrogenase Complex (PDC) and α-Ketoglutarate Dehydrogenase Complex (α-KGDC): Studies on the AOPP herbicide haloxyfop, which contains a 2-phenoxypropionic acid structure, have demonstrated its ability to inhibit both the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDC) in plants like corn (Zea mays) and soybean (Glycine max). nih.gov These multi-enzyme complexes are critical hubs in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and amino acid metabolism, respectively. nih.govscience.gov Inhibition of these complexes disrupts central carbon metabolism, a mode of action consistent with observed physiological effects of some AOPP herbicides. nih.gov

α-Ketoglutarate-Dependent Dioxygenases: In microbial systems, specific enzymes have been identified that enantioselectively degrade phenoxypropionic acids. For instance, Sphingomonas herbicidovorans possesses two distinct α-ketoglutarate-dependent dioxygenases, RdpA and SdpA, which are strictly enantiospecific for the (R) and (S) enantiomers of phenoxypropionic acids like mecoprop (B166265) and dichlorprop (B359615), respectively. nih.govasm.org These enzymes catalyze the oxidative cleavage of the ether bond, representing a key step in the biodegradation of these compounds in the environment. nih.govasm.org The enzyme TfdA from other bacteria also shows activity towards (S)-configured phenoxypropionic acid derivatives. asm.org

The analysis of how this compound and its analogs bind to and affect enzymes provides insight into their mechanism of action. du.ac.innuph.edu.uanumberanalytics.com

Kinetic studies with PDC and α-KGDC from corn and soybean etioplasts and mitochondria revealed inhibition by the herbicide haloxyfop. nih.gov The inhibition constant (Kᵢ) values, which indicate the concentration required to produce half-maximum inhibition, were determined for these interactions.

| Enzyme Complex | Plant Source | Kᵢ Value (Haloxyfop) |

| Pyruvate Dehydrogenase Complex (PDC) | Corn & Soybean | 1 to 10 mM |

| α-Ketoglutarate Dehydrogenase Complex (α-KGDC) | Corn & Soybean | ~1 mM |

| Data derived from studies on the herbicide haloxyfop, which has a 2-phenoxypropionic acid core structure. nih.gov |

Mechanistic studies of the enantiospecific dioxygenases RdpA and SdpA have utilized homology modeling and site-directed mutagenesis to understand the basis of their selectivity. nih.gov The models predict that the active site of each enzyme is shaped to accommodate only one enantiomer. For example, residues such as Phenylalanine-171 in RdpA and Glutamate-69 in SdpA are proposed to act as steric hindrances, preventing the binding of the "wrong" enantiomer while allowing the "correct" one to bind productively. nih.gov This demonstrates a sophisticated molecular recognition mechanism based on the three-dimensional arrangement of amino acid side chains within the enzyme's active site. nih.gov

Identification and Characterization of Specific Enzyme Targets (e.g., Pyruvate Dehydrogenase Complex, Alpha-Ketoglutarate Dehydrogenase Complex)

Structure-Activity Relationship (SAR) Elucidation for Enantiomers

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For the enantiomers of 2-phenoxypropionic acid, SAR provides a framework for understanding their differential effects. nuph.edu.ua

The opposing activities of the enantiomers in different biological systems highlight the importance of the chiral center. While the (S)-enantiomer is the active form for inhibiting the sweet taste receptor, the (R)-enantiomer is typically the one responsible for the herbicidal activity of AOPPs by inhibiting ACCase. nih.govnih.gov

Herbicidal Activity (ACCase Inhibition): Molecular modeling for AOPP herbicides suggests that the (R)-enantiomer adopts a low-energy "active conformation" where the methyl group is positioned away from the phenoxy ring. nih.gov The (S)-enantiomer has difficulty achieving this specific conformation due to steric clashes between its methyl group and the phenyl ring's ortho-hydrogen. This prevents it from binding effectively to the ACCase active site, rendering it inactive as a herbicide. nih.gov

Taste Receptor Inhibition (T1R3-TMD Binding): In the context of taste inhibition, SAR studies comparing (S)-lactisole with the more potent inhibitor (S)-2,4-DP reveal the importance of substituents on the phenyl ring. nih.gov Both molecules share the this compound scaffold, which anchors them in the binding pocket. However, the additional ortho-chlorine atom on the phenyl ring of (S)-2,4-DP engages in a favorable hydrophobic interaction within the T1R3-TMD binding site. nih.gov This extra interaction provides greater stabilization and is responsible for the approximately 10-fold higher inhibitory potency of (S)-2,4-DP compared to (S)-lactisole. nih.govresearchgate.net

| Compound | Enantiomer | Target | Activity | Key Structural Feature for Activity |

| AOPP Herbicides | (R) | Acetyl-CoA Carboxylase (ACCase) | Inhibition | Specific low-energy conformation accessible only to the (R)-isomer. nih.gov |

| Lactisole | (S) | T1R3 subunit of Sweet Taste Receptor | Inhibition | (S)-configuration fits the allosteric binding pocket. nih.govresearchgate.net |

| 2,4-DP | (S) | T1R3 subunit of Sweet Taste Receptor | Potent Inhibition | (S)-configuration plus an ortho-chlorine for enhanced hydrophobic interaction. nih.gov |

These findings underscore that stereochemistry is a critical determinant of biological function for 2-phenoxypropionic acid, with different enantiomers being selectively recognized by different protein targets, leading to distinct biological outcomes.

Cellular and Sub-Cellular Assay Research (Excluding Human Clinical Data)

Investigation of Metabolic Pathways

The metabolic fate of this compound and its derivatives has been investigated in various non-human systems, primarily focusing on microbial and plant models. These studies are crucial for understanding the compound's environmental persistence and its mode of action as a herbicide.

In the context of microbial degradation, which is a key process for the environmental breakdown of phenoxyalkanoic acid herbicides, research has identified specific bacterial strains capable of metabolizing these compounds. For instance, various species within the Proteobacteria phylum, such as Sphingobium, Delftia, Stenotrophomonas, Rhodoferax, Alcaligenes, Ralstonia, and Sphingopyxis, have been shown to degrade racemic dichlorprop, a related phenoxypropionic acid. researchgate.net Studies using DNA stable isotope probing have revealed that microbial consortia can act synergistically to break down these herbicides. nih.gov For example, a consortium of Sphingobium sp. and Achromobacter sp. demonstrated enhanced degradation of rac-dichlorprop. nih.gov The metabolic process often involves the oxidative cleavage of the ether bond, catalyzed by specific dioxygenase enzymes. nih.gov

In plant systems, the metabolism of phenoxypropionic acid derivatives is a key determinant of their selective herbicidal activity. vulcanchem.com Research on poplar plants using dichlorprop ethyl ester (DCPE), a prodrug of dichlorprop, has shown that the ester is rapidly hydrolyzed within the plant tissues to release the active dichlorprop. mdpi.com This conversion leads to an accumulation of the active herbicide, affecting cellular processes critical for plant growth. mdpi.com Further analysis in wheat and orange trees revealed that the primary metabolite of DCPE was dichlorprop-P, along with breakdown products like 2,4-dichlorophenol (B122985) and 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid. mdpi.com

Fungal systems have also been explored as biocatalysts for producing metabolites of related compounds. Filamentous fungi like Beauveria bassiana and Clitocybe nebularis have been used to hydroxylate phenoxyacetic acid derivatives, demonstrating their potential in synthesizing reference metabolites for toxicological studies. biorxiv.org

The table below summarizes key findings from in vitro metabolic studies on phenoxypropionic acid and its derivatives in non-human systems.

| System | Compound Studied | Key Metabolic Processes/Pathways | Resulting Metabolites | Reference |

| Bacterial Consortia | rac-Dichlorprop | Synergistic degradation | Breakdown products (unspecified) | nih.gov |

| Poplar Plants | Dichlorprop Ethyl Ester (DCPE) | Rapid hydrolysis of the ester prodrug | Dichlorprop (DCP) | mdpi.com |

| Wheat and Orange Trees | Dichlorprop Ethyl Ester (DCPE) | Metabolism of the active herbicide | Dichlorprop-P (DCP-P), 2,4-dichlorophenol, 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid | mdpi.com |

| Filamentous Fungi | (R)-2-Phenoxypropionic acid | Biotransformation (hydroxylation) | Hydroxylated derivatives | biorxiv.org |

Analysis of Cellular Processes Influenced by the Compound

This compound and its analogues exert their biological effects by influencing fundamental cellular processes, primarily in plants, which is the basis for their use as herbicides. At the cellular level, these compounds, acting as synthetic auxins, disrupt normal plant growth and development. vulcanchem.com

The primary mechanism of action involves mimicking the natural plant hormone auxin. This leads to uncontrolled and abnormal cell division and elongation. vulcanchem.com This disruption of normal cellular growth results in vascular tissue damage and morphological distortions, such as epinastic responses (downward bending of leaves). vulcanchem.com Ultimately, these systemic physiological disruptions lead to the death of the plant. vulcanchem.com The selective toxicity between broadleaf weeds (dicots) and crops like cereals (monocots) is attributed to differences in their ability to metabolize and detoxify the compound. vulcanchem.com

In addition to its effects on plant cells, research has explored the influence of phenoxypropionic acid derivatives on other cellular systems in vitro. For instance, certain derivatives have been investigated for their potential to inhibit the proliferation of cancer cell lines. Studies on leukemia cells (L1210) showed that related compounds could induce G2-M cell cycle arrest and autophagy, a cellular process of self-degradation. nih.gov

Furthermore, some phenoxypropionic acid derivatives have been shown to interact with specific cellular receptors. For example, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) has been identified as an antagonist of the human sweet taste receptor T1R3 in in vitro cellular assays using HEK293 cells. researchgate.net This interaction is being studied to understand taste modulation at the cellular level. researchgate.net

The table below details the observed effects of this compound and its analogues on various cellular processes in non-human in vitro studies.

| Cellular Process | System/Cell Line | Compound Analogue Studied | Observed Effect | Reference |

| Cell Division and Elongation | Plant Cells | Dichlorprop-P-dimethylammonium | Promotes abnormal and excessive cell division and elongation | vulcanchem.com |

| Vascular Tissue Integrity | Plant Cells | Dichlorprop-P-dimethylammonium | Leads to vascular tissue damage through uncontrolled growth | vulcanchem.com |

| Cell Cycle Progression | L1210 Leukemia Cells | XK469 (a phenoxypropionic acid derivative) | Induction of G2-M arrest | nih.gov |

| Autophagy | L1210 Leukemia Cells | XK469 and SH80 (phenoxypropionic acid analogues) | Induction of autophagy | nih.gov |

| Receptor Signaling | HEK293 Cells (expressing human T1R3) | 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) | Antagonism of the sweet taste receptor T1R3 | researchgate.net |

Environmental Dynamics and Microbial Biotransformation Pathways

Aerobic Biodegradation Processes and Enantiomer Fate

Under aerobic conditions, (S)-2-Phenoxypropionic acid is susceptible to microbial degradation, with its persistence in environments like soil and water being largely dictated by the enantioselective capabilities of the local microbial populations.

Preferential Enantiomer Degradation in Environmental Matrices

The biodegradation of phenoxypropionic acids, including this compound, in environmental settings such as soil and activated sludge is often enantioselective. rsc.orgacs.org However, the preference for a particular enantiomer can vary depending on the specific chemical structure and the environmental conditions.

In studies with activated sludge, racemic mixtures of (RS)-2-Phenoxypropionic acid were completely degraded. oup.comoup.com Interestingly, the degradation was sequential, with the (R)-enantiomer being degraded before the (S)-enantiomer. oup.comoup.com This contrasts with the degradation of some chlorinated derivatives, where the (S)-enantiomer is preferentially degraded. oup.comoup.com For instance, in soil, the S-(-) enantiomer of dichlorprop (B359615), a related phenoxypropionic acid, was observed to degrade faster than the R-(+) enantiomer. rsc.orgmst.edu This highlights that the presence and position of substituents on the aromatic ring influence which enantiomer is more readily biodegraded. oup.com

Environmental changes can also alter these degradation preferences. nih.gov For example, studies on dichlorprop in Brazilian soils showed that pasture soils preferentially transformed the non-herbicidal (S)-enantiomer, while forest soils showed a preference for the herbicidal (R)-enantiomer or degraded both at similar rates. nih.gov Such shifts in enantioselectivity can be attributed to the activation of different microbial genotypes in response to varying environmental cues. nih.gov

Table 1: Enantioselective Degradation of Phenoxypropionic Acids in Different Environments

| Compound | Environment | Preferentially Degraded Enantiomer | Reference |

|---|---|---|---|

| (RS)-2-Phenoxypropionic acid | Activated Sludge | (R) then (S) | oup.comoup.com |

| Dichlorprop | Soil | (S) | rsc.orgmst.edu |

| Dichlorprop | Pasture Soil (Brazil) | (S) | nih.gov |

| Dichlorprop | Forest Soil (Brazil) | (R) or non-selective | nih.gov |

Microbial Consortia and Specific Strains in Biodegradation (e.g., Sphingomonas herbicidovorans MH)

A variety of microorganisms, including microbial consortia and specific bacterial strains, are capable of degrading phenoxypropionic acids. nih.govresearchgate.netupm.edu.my Among the well-characterized organisms is Sphingomonas herbicidovorans MH, a bacterium known for its versatile ability to degrade various phenoxyalkanoic acid herbicides. nih.govufz.denih.gov

Sphingomonas herbicidovorans MH can utilize both enantiomers of dichlorprop and mecoprop (B166265) as sole sources of carbon and energy. nih.gov However, it exhibits a clear preference for the (S)-enantiomer, which is degraded more rapidly than the (R)-enantiomer. nih.govufz.de This enantioselectivity is attributed to the presence of two distinct, inducible uptake systems and two specific α-ketoglutarate-dependent dioxygenase enzymes, SdpA and RdpA, which are specific for the (S) and (R) enantiomers, respectively. nih.govufz.denih.govasm.org The genes encoding these enzymes, sdpA and rdpA, have been identified and are often found on megaplasmids within sphingomonads, suggesting their acquisition through horizontal gene transfer. oup.com

In environmental samples, the gene sdpA (for S-enantiomer degradation) has been found to be more abundant than rdpA (for R-enantiomer degradation), which could explain the often-observed faster degradation of the (S)-enantiomer in some environments. asm.org Microbial consortia, such as those containing Rhodococcus and Brevundimonas species, also demonstrate synergistic metabolism in the degradation of related aryloxyphenoxypropionate herbicides. nih.gov

Regioselective Microbial Hydroxylation Studies

Microbial biocatalysis offers a powerful tool for the specific functionalization of molecules like this compound. A key transformation is the regioselective hydroxylation of the aromatic ring, a challenging reaction to achieve through conventional chemical methods. google.com

Biocatalytic Functionalization of the Aromatic Moiety

Microorganisms can catalyze the highly regioselective oxidation of 2-Phenoxypropionic acid to produce 2-(4-hydroxyphenoxy)propionic acid. google.comgoogle.com This process is of significant interest as the hydroxylated product is a valuable intermediate for the synthesis of several agrochemicals. google.comscispace.comresearchgate.net The microbial hydroxylation occurs specifically at the para-position (C-4) of the phenoxy ring, with high selectivity and without the formation of other regioisomers. google.comgoogle.com Importantly, this biotransformation proceeds without affecting the chiral center of the molecule; for example, using (R)-2-Phenoxypropionic acid as a substrate yields (R)-2-(4-hydroxyphenoxy)propionic acid. google.comgoogle.com

Characterization of Microorganisms and Enzymes Involved in Hydroxylation (e.g., Beauveria bassiana, Aspergillus niger)

Several fungal species have been identified as effective biocatalysts for the regioselective hydroxylation of 2-Phenoxypropionic acid. Fungi from the genera Beauveria, Aspergillus, Paecilomyces, Sclerotium, and Coprinus have shown this capability. google.com

Beauveria bassiana, an entomopathogenic fungus, is particularly well-studied for this reaction. google.comscispace.comresearchgate.net Strains like Beauveria bassiana ATCC 7159 and Lu 700 have demonstrated high efficiency in converting 2-Phenoxypropionic acid (both R and S enantiomers) into its 4-hydroxy derivative, with conversion rates reaching 98%. google.comscispace.com The enzymes responsible for this hydroxylation are believed to be cytochrome P450 monooxygenases. biorxiv.org Optimization of culture conditions, including medium composition and the addition of H₂O₂, has been shown to significantly enhance the production of 2-(4-hydroxyphenoxy)propionic acid by B. bassiana. nih.gov

Aspergillus niger is another fungus that effectively catalyzes this p-hydroxylation. google.comgoogle.com Strains of A. niger have been isolated from soil and have shown the ability to oxidize the acid with high efficiency. google.com Other fungi, such as Penicillium oxalicum and Aspergillus versicolor, have also been identified as capable of performing this specific C-4 hydroxylation. nih.gov The extracellular peroxygenase from the fungus Agrocybe aegerita also catalyzes this reaction, demonstrating that the phenolic hydroxyl group originates from H₂O₂. researchgate.net

Table 2: Microorganisms Involved in Regioselective Hydroxylation of 2-Phenoxypropionic Acid

| Microorganism | Product | Key Findings | Reference |

|---|---|---|---|

| Beauveria bassiana ATCC 7159 | 2-(4-hydroxyphenoxy)propionic acid | 98% hydroxylation of (R)-, (S)-, and racemic forms. | google.com |

| Aspergillus niger | 2-(4-hydroxyphenoxy)propionic acid | Highly regioselective oxidation. | google.comgoogle.com |

| Agrocybe aegerita (Peroxygenase) | 2-(4-hydroxyphenoxy)propionic acid | Regioselective (98% purity), H₂O₂-dependent. | researchgate.net |

| Penicillium oxalicum A5 | (R)-2-(4-hydroxyphenoxy)propionic acid | 21.18% conversion rate from 10 g/L substrate. | nih.gov |

Enzymatic Cleavage Mechanisms of Ether Linkages

The initial and rate-limiting step in the degradation of phenoxypropionic acids is the cleavage of the stable ether bond. researchgate.net In aerobic microorganisms, this is typically achieved by specific oxygenase enzymes.

The most well-characterized enzymes are the (R)- and (S)-specific α-ketoglutarate-dependent dioxygenases, RdpA and SdpA, respectively, found in bacteria like Sphingomonas herbicidovorans MH. asm.orgnih.gov These enzymes catalyze the oxidative cleavage of the ether linkage in an enantiospecific manner. nih.govnih.gov The reaction consumes α-ketoglutarate and results in the formation of the corresponding phenol (B47542) and pyruvate. nih.gov The strict enantiospecificity of RdpA for (R)-enantiomers and SdpA for (S)-enantiomers is determined by specific amino acid residues within their active sites. nih.gov

Other dioxygenases, such as the TfdA enzyme involved in 2,4-D degradation, can also exhibit activity towards phenoxypropionic acids, sometimes with enantioselectivity. asm.orgnih.gov For instance, TfdA from Cupriavidus necator JMP134 cleaves the ether bond of (S)-dichlorprop. nih.gov Fungal peroxygenases, like the one from Agrocybe aegerita, can also cleave alkyl aryl ethers through a hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes to yield a phenol and an aldehyde. nih.gov

Racemization Mitigation and Stability in Biotransformation Processes

The production and maintenance of enantiomerically pure this compound during biotransformation are critical for its applications, particularly in the synthesis of agrochemicals where only one enantiomer exhibits the desired biological activity. clockss.org Racemization, the conversion of one enantiomer into its mirror image, leading to a racemic mixture, can significantly diminish the yield and efficacy of the target chiral compound. Consequently, strategies to mitigate racemization and ensure the stability of the (S)-enantiomer are paramount in designing efficient biotransformation processes.

The primary challenge in the biotransformation of phenoxypropionic acids is their configurational instability under certain conditions. Studies have shown that compounds like Mecoprop (MCPP) and Dichlorprop (DCPP) can undergo biologically mediated enantiomerization in soil and aquatic environments. dss.go.th This process can convert the biologically active (R)-enantiomer into the inactive (S)-enantiomer and vice-versa, highlighting the need for controlled reaction environments to preserve enantiomeric purity. dss.go.thoup.com

Strategies to mitigate racemization primarily revolve around the precise control of reaction conditions and the use of highly selective biocatalysts. Key parameters include temperature, pH, and the choice of solvent or medium. For instance, maintaining low-temperature reactions (below 40°C) and acidic pH (4–6) can minimize base-catalyzed racemization by keeping the carboxylate group protonated.

Enzymatic kinetic resolution is a cornerstone of producing enantiopure 2-phenoxypropionic acids. This technique employs enzymes, typically lipases, that exhibit high enantioselectivity, preferentially catalyzing a reaction on one enantiomer of a racemic mixture while leaving the other unreacted. Lipases from various sources, including Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Aspergillus oryzae, have been successfully used for the enantioselective esterification or hydrolysis of 2-phenoxypropionic acid and its esters. nih.govresearchgate.netresearchgate.net The immobilization of these enzymes on supports like primary amino resin or silica (B1680970) gel not only enhances their stability and reusability but also helps maintain a stable catalytic environment, thereby preventing degradation and potential racemization over multiple cycles. nih.gov

Furthermore, whole-cell biotransformations using specific microbial strains offer another pathway for obtaining the desired enantiomer. Some microorganisms exhibit enantioselective degradation, where they utilize one enantiomer as a carbon source, leaving the other enantiomer to accumulate in the medium. For example, Sphingomonas herbicidovorans MH can degrade both enantiomers of dichlorprop but shows a preference for the (S)-enantiomer. nih.govufz.de Conversely, a bacterial consortium including Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(−)-enantiomer unaffected. oup.com These enantioselective metabolic pathways are driven by specific enzymes, such as α-ketoglutarate-dependent dioxygenases, which can be specific for either the (R) or (S) enantiomer. nih.gov

The stability of this compound is therefore intrinsically linked to the specificity of the biocatalyst and the rigorous control of the bioprocess parameters. By selecting appropriate enzymes or microbial strains and optimizing the reaction conditions, it is possible to effectively mitigate racemization and ensure the production of the enantiomerically pure target compound.

Research Findings on Racemization Mitigation and Stability

Detailed studies have focused on optimizing conditions for enzymatic resolution and understanding the enantioselective degradation by microorganisms.

Table 1: Microbial Systems for Enantioselective Biotransformation of Phenoxypropionic Acids

| Microbial System | Substrate | Enantioselective Action | Key Findings |

| Sphingomonas herbicidovorans MH | Dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] | Preferential degradation of the (S)-enantiomer. nih.govufz.de | The organism possesses two distinct and inducible uptake systems for the (R) and (S) enantiomers, contributing to the enantioselective metabolism. nih.gov |

| Activated Sludge Consortium | (RS)-2-Phenoxypropionic acid | Sequential degradation: (R)-enantiomer is degraded first, followed by the (S)-enantiomer. oup.com | Complete degradation of both enantiomers was observed within 25 days under aerobic conditions. oup.com |

| Alcaligenes denitrificans (part of a consortium) | Mecoprop [(RS)-2-(2-methyl-4-chlorophenoxy) propionic acid] | Exclusive degradation of the (R)-(+)-isomer. oup.com | The (S)-(−)-enantiomer remained entirely unaffected by the microbial community. oup.com |

| Delftia acidovorans MC1 | MCPP, DCPP, 4-CPP | Pronounced enantiomer fractionation. au.dk | Enantiomer fractionation is a stronger indicator of biodegradation for phenoxypropionic acids than carbon isotope fractionation. au.dk |

Table 2: Optimized Conditions for Enzymatic Resolution to Mitigate Racemization

| Enzyme/Biocatalyst | Reaction Type | Optimized Conditions | Outcome | Reference |

| Immobilized Aspergillus oryzae Lipase (B570770) (AOL) | Resolution of (R,S)-2-Phenoxypropionic acid methyl ester | pH 7.5, 30°C, Substrate concentration 500 mM | Enantiomeric excess of substrate (e.e.s) of 99.5% and a conversion rate of 50.8%. The immobilized enzyme retained 87.3% activity after 15 cycles. | nih.gov |

| Candida rugosa Lipase (CRL) | Kinetic resolution of (±)2-(4-chlorophenoxy) propionic acid | Temperature: 30-40°C, Solvent: Carbon Tetrachloride | Achieved over 50% conversion with an enantiomeric excess (ee) of 100% for the remaining S-acid. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Enantioselective esterification of racemic 2-phenoxy propionic acid | Solvent: Ethyl acetate (B1210297) | Inverted stereoselectivity compared to other solvents, favoring the (S)-enantiomer for esterification, leaving the (R)-enantiomer enriched. | researchgate.net |

| General Chemical Control | Synthesis/Resolution | Low Temperature: < 40°C, Acidic pH: 4-6 | Minimizes thermal energy for stereochemical inversion and prevents base-catalyzed racemization. |

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (S)-2-phenoxypropionic acid. These methods model the molecule's electronic structure, providing a basis for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the properties of many-electron systems. For 2-phenoxypropionic acid, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) or similar basis set, have been employed to determine its optimized molecular geometry. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental X-ray diffraction data. researchgate.net

The electronic structure is also explored using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap implies higher stability and lower reactivity.

Vibrational frequency analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov Theoretical spectrograms are constructed and compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and computational approximations, resulting in a strong correlation with observed spectral data. researchgate.netresearchgate.net This analysis helps in the detailed assignment of vibrational modes to specific functional groups within the molecule. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for 2-Phenoxypropionic Acid This table is illustrative, based on typical findings from DFT studies on similar molecules. Specific values for the (S)-enantiomer may vary.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3500 | ~3450 | Carboxylic acid hydroxyl group |

| C=O Stretch | ~1750 | ~1730 | Carboxylic acid carbonyl group |

| C-O-C Stretch | ~1240 | ~1245 | Ether linkage |

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and the stability of the molecule. researchgate.netnih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de

Table 2: Illustrative NBO Analysis of Hyperconjugative Interactions This table represents typical interactions found in phenoxypropionic acid derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)ether | σ*(Cphenyl-Cphenyl) | High | Lone pair delocalization into aromatic ring |

| LP(O)carbonyl | σ*(Ccarboxyl-Cα) | Moderate | Carbonyl oxygen lone pair delocalization |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. nih.gov It is mapped onto the molecule's electron density surface, using a color-coded scheme to visualize the electrostatic potential. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and ether groups. researchgate.net Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net The MEP provides insights into the molecule's shape, size, and charge distribution, guiding the understanding of non-covalent interactions like hydrogen bonding. nih.gov

Fukui functions provide a more quantitative measure of local reactivity at different atomic sites within the molecule. researchgate.net Derived from conceptual DFT, they help identify which atoms are most likely to act as electrophiles or nucleophiles. This analysis, combined with MEP, offers a comprehensive picture of the reactive sites of this compound. researchgate.net

Natural Bond Orbital (NBO) and Hyperconjugative Interaction Analysis

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map the conformational landscape of this compound, revealing its dynamic behavior and stable conformations over time. mdpi.com

Simulations performed in different environments (e.g., in a vacuum or in a solvent) can show how the molecule's flexibility and preferred shapes are influenced by its surroundings. These studies are essential for understanding how the molecule might behave in a biological system, such as near a receptor binding site. researchgate.net The results often show that the molecule exists not as a single static structure but as an ensemble of conformations, with transitions between different low-energy states. mdpi.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). plos.org For this compound, docking studies are used to predict its binding affinity and interaction patterns with biological targets, such as enzymes or receptors. plos.orgsaudijournals.com

For instance, this compound has been studied as a ligand for the human sweet taste receptor (T1R3). plos.org Docking simulations, often performed with software like Glide, place the ligand into the receptor's binding pocket and score the resulting poses based on binding energy. plos.org The analysis reveals key interactions, such as ionic bonds between the carboxylate group and positively charged amino acid residues (like arginine or lysine), and hydrophobic or π-π stacking interactions involving the phenoxy group. plos.orgsaudijournals.com These predictions are crucial for understanding its biological activity and for the rational design of more potent derivatives. plos.org

Conformational Analysis and Stereochemical Stability Modeling

The conformational flexibility of this compound is a key determinant of its properties and interactions. The molecule's conformation is largely defined by the torsion angles around the C-O ether bond and the Cα-C(carboxyl) bond. researchgate.net Computational studies, including potential energy surface (PES) scans using DFT, can identify the most stable conformers. nih.govresearchgate.net

Studies on 2-phenoxypropionic acid have shown that its conformation is influenced by the hydrogen-bonding pattern in the crystal structure. researchgate.net For example, an antiplanar conformation relative to the ether group is often associated with a catemer (chain-like) hydrogen-bonding motif, while a synplanar conformation is found in structures with cyclic hydrogen-bonded dimers. researchgate.net The stability of the (S)-enantiomer's specific conformations is critical, as only a particular three-dimensional shape may fit into a chiral binding site on a biological target, explaining the stereoselectivity observed in its biological activity. researchgate.netplos.org

Applications As Chiral Synthons and Ligands in Asymmetric Catalysis

Utility as Chiral Auxiliaries in Enantioselective Synthesis

A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic pathway to direct a reaction diastereoselectively. wikipedia.org It is attached to an achiral substrate, creating a chiral intermediate that biases the formation of one stereoisomer over another in subsequent reactions. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Chiral carboxylic acids like (S)-2-Phenoxypropionic acid are effective as chiral resolving agents, a subset of chiral auxiliaries. They are used to separate enantiomers from a racemic mixture by forming diastereomeric salts. The different physical properties of these diastereomeric salts, such as solubility, allow for their separation by methods like fractional crystallization.

A notable application demonstrating this principle is the optical resolution of racemic rimantadine. In a documented procedure, the (R)-enantiomer of 2-phenoxypropionic acid was used as the resolving reagent. nih.gov The acid reacts with the racemic amine to form two different diastereomeric salts. Due to differences in their solubility in aqueous acetone, the salt containing the (S)-rimantadine enantiomer preferentially precipitates and can be isolated with high enantiomeric excess. nih.gov The same principle applies to the use of this compound for the resolution of racemic amines.

Table 1: Research Findings on the Application of Phenoxypropionic Acid as a Chiral Resolving Reagent nih.gov

| Reactant 1 | Reactant 2 | Solvent | Isolated Product | Yield | Enantiomeric Excess (e.e.) of Amine |

|---|

Role as Key Building Blocks for Chiral Organic Compounds

Beyond its transient role as an auxiliary, this compound and its enantiomer serve as key chiral building blocks in "chiral pool synthesis." This approach uses readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules, preserving the original stereocenter in the final structure. wikipedia.org

The most significant industrial application is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. The (R)-enantiomers of these herbicides are significantly more biologically active against grassy weeds. researchgate.net Consequently, (R)-2-Phenoxypropionic acid is a crucial precursor for producing the key intermediate (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). researchgate.netresearchgate.net The synthesis involves the microbial hydroxylation of (R)-2-Phenoxypropionic acid at the C-4 position of the phenyl ring. researchgate.net The starting (R)-2-phenoxypropionic acid itself can be synthesized via a two-step process starting from the naturally available chiral building block L-alanine. researchgate.net